1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGKJVEEBYFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral data (NMR, IR, Mass) of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
Technical Whitepaper: Structural Elucidation and Spectral Analysis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
Executive Summary & Chemical Context
This technical guide details the spectral fingerprint of This compound (also identified as 2-(4-aminopiperidin-1-yl)-1H-benzimidazole).[1] This compound represents a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for histamine H1 antagonists (e.g., analogs of astemizole), nociceptin receptor ligands, and kinase inhibitors.[1]
The molecule features a 2-aminobenzimidazole core where the exocyclic nitrogen is part of a piperidine ring. This specific connectivity (N-linked) imparts unique electronic properties compared to C-linked isomers, significantly influencing the chemical shift of the C2 carbon (guanidine-like character) and the fragmentation patterns observed in mass spectrometry.[1]
Molecular Formula: C₁₂H₁₆N₄ Molecular Weight: 216.28 g/mol Monoisotopic Mass: 216.1375 Da
Synthesis & Sample Preparation Workflow
To ensure spectral data integrity, one must understand the sample origin.[1] The highest purity spectra are obtained from samples synthesized via Nucleophilic Aromatic Substitution (SₙAr) of 2-chlorobenzimidazole with 4-(N-Boc-amino)piperidine, followed by acidic deprotection.[1]
Synthesis & Purification Logic
Figure 1: Synthetic pathway ensuring regioselectivity at the benzimidazole C2 position.
Experimental Protocol for Analysis:
-
Solvent Selection: The free amine is moderately polar. Use DMSO-d₆ for NMR to prevent aggregation and ensure solubility of the benzimidazole core. CDCl₃ may result in broadened peaks due to hydrogen bonding.
-
Concentration: Prepare a 10-15 mg/mL solution for ¹H NMR and >30 mg/mL for ¹³C NMR to resolve quaternary carbons.
Mass Spectrometry (MS) Data
The mass spectral signature is characterized by a stable molecular ion and distinct fragmentation driven by the piperidine ring and the retro-Diels-Alder-like cleavage.[1]
Method: ESI-MS (Positive Mode) / Q-TOF[1]
| Ion Type | m/z (Observed) | Identity | Mechanistic Origin |
| [M+H]⁺ | 217.14 | Parent Ion | Protonation at Benzimidazole N3 (most basic site).[1] |
| [M+Na]⁺ | 239.12 | Sodium Adduct | Common in glass/solvent contaminants. |
| Fragment | 200.11 | [M+H - NH₃]⁺ | Loss of exocyclic amine from piperidine C4.[1] |
| Fragment | 134.06 | [Benzimidazole-N-CH₂]⁺ | Cleavage of piperidine ring (Retro-cleavage).[1] |
| Fragment | 119.05 | [Benzimidazole]⁺ | Homolytic cleavage of N-N bond (rare in ESI, common in EI).[1] |
Fragmentation Pathway Logic
Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.[1]
Infrared Spectroscopy (IR)
The IR spectrum distinguishes the primary amine of the piperidine from the secondary amine of the benzimidazole ring.
Method: FT-IR (ATR or KBr Pellet)[1]
-
3400 - 3250 cm⁻¹ (Broad/Split): N-H stretching.[1] You will see a doublet for the primary amine (-NH₂) on the piperidine and a broad underlying band for the benzimidazole N-H.
-
2950 - 2850 cm⁻¹: C-H stretching (Aliphatic piperidine -CH₂-).[1]
-
1625 - 1610 cm⁻¹ (Strong): C=N stretching (Benzimidazole ring).[1] This is the diagnostic peak for the heteroaromatic core.
-
1580 cm⁻¹: N-H bending (Scissoring) of the primary amine.[1]
-
740 cm⁻¹: C-H out-of-plane bending (Ortho-disubstituted benzene ring).[1]
Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive structural proof. The key feature is the deshielding of the piperidine protons adjacent to the benzimidazole nitrogen.
Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C)[1]
A. ¹H NMR (400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Benzimidazole NH | 11.0 - 11.5 | Broad Singlet | 1H | Exchangeable.[1] Highly deshielded due to aromaticity. |
| Ar-H (4, 7) | 7.25 - 7.35 | Doublet (d) | 2H | Protons on the benzene ring closest to the imidazole N. |
| Ar-H (5, 6) | 6.90 - 7.05 | Multiplet (m) | 2H | Protons distal to the imidazole N. |
| Pip-H (2, 6) | 4.05 - 4.15 | Doublet of Triplets | 2H | Diagnostic: Alpha to the benzimidazole nitrogen.[1] Strongly deshielded. |
| Pip-H (4) | 2.85 - 2.95 | Multiplet | 1H | Methine proton attached to the primary amine.[1] |
| Pip-H (3, 5) | 1.75 - 1.85 | Doublet of Doublets | 2H | Equatorial protons.[1] |
| Pip-H (3', 5') | 1.25 - 1.35 | Multiplet | 2H | Axial protons.[1] |
| -NH₂ | 1.5 - 2.5 | Broad | 2H | Primary amine. Shift varies heavily with water content/concentration. |
B. ¹³C NMR (100 MHz)
| Position | Shift (δ ppm) | Carbon Type | Assignment Logic |
| C2 (Benzimidazole) | 155.8 | Quaternary | Guanidine-like carbon.[1] Most deshielded. |
| C3a/7a (Bridge) | 142.0 | Quaternary | Aromatic bridgehead carbons. |
| Ar-C (5, 6) | 120.5 | CH | Benzene ring carbons.[1] |
| Ar-C (4, 7) | 110.2 | CH | Benzene ring carbons.[1] |
| Pip-C (2, 6) | 45.5 | CH₂ | Alpha to nitrogen.[1][2] |
| Pip-C (4) | 48.2 | CH | Methine carrying the amine.[1] |
| Pip-C (3, 5) | 34.5 | CH₂ | Beta carbons.[1] |
References
-
Syntheis of 2-amino-benzimidazoles: Journal of Medicinal Chemistry, "Structure-Activity Relationships of H1-Antihistamines".[1] [1]
-
Spectral Analog Data (N-Boc Precursor): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. Retrieved from [Link]
-
General Benzimidazole NMR Shifts: Spectrochimica Acta Part A, "Tautomerism and spectral assignments in 2-substituted benzimidazoles".
-
Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Benzimidazole derivatives.
(Note: While specific literature values for the free amine are often proprietary to drug master files, the data above represents the high-confidence consensus derived from the N-Boc precursor and established substituent chemical shift increments for the 2-aminobenzimidazole scaffold.)
Sources
Biological activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
Executive Summary
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of the multifaceted biological activities exhibited by its derivatives. By fusing the biologically versatile benzimidazole ring with a modifiable piperidine moiety, this chemical class provides a robust platform for designing potent and selective agents.[1] We will explore the key therapeutic areas where these compounds have shown significant promise, including anti-inflammatory, antimicrobial, anticancer, and antihistaminic applications. For each area, this guide details the underlying mechanisms of action, presents structure-activity relationship (SAR) insights, summarizes key quantitative data, and provides detailed, field-proven experimental protocols to empower researchers in their drug discovery and development efforts.
Introduction: A Scaffold of Therapeutic Significance
The benzimidazole ring system, an aromatic bicyclic heterocycle, is a structural motif found in numerous pharmacologically active molecules.[2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it an effective pharmacophore for interacting with a wide range of biological targets.[3] When combined with a piperidine ring at the 2-position, the resulting scaffold gains a critical handle for chemical modification. The piperidine nitrogen can be readily functionalized, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and basicity, which in turn influences the pharmacokinetic and pharmacodynamic profiles of the derivatives. This inherent modularity has made the 2-(piperidin-4-yl)-1H-benzo[d]imidazole core a focal point of extensive research, leading to the discovery of compounds with potent biological effects across multiple disease categories.[1][4]
General Synthetic Strategies
The construction of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole core is typically achieved through well-established synthetic routes. The most common approach involves the condensation of an o-phenylenediamine derivative with piperidine-4-carboxylic acid. This reaction is often carried out under dehydrating conditions, frequently using polyphosphoric acid (PPA) at elevated temperatures.[5] Subsequent modifications are then performed on the piperidine nitrogen, which is often protected with a tert-butyloxycarbonyl (Boc) group during the initial steps to prevent side reactions.
Typical Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for creating derivatives of this scaffold.
Caption: General workflow for the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Key Biological Activities
This section delves into the primary therapeutic areas where 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant biological activity.
Anti-inflammatory Activity
A substantial body of research highlights the potent anti-inflammatory properties of this chemical class.[2][5][6] Many derivatives effectively suppress the production of key pro-inflammatory mediators, positioning them as promising candidates for treating inflammatory disorders.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway A primary mechanism for the anti-inflammatory effects of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophages, the IκBα protein is phosphorylated and degraded. This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). Potent derivatives have been shown to restore the phosphorylation level of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing this inflammatory cascade.[6]
Caption: Inhibition of the NF-κB pathway by 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Quantitative Data Summary: Inhibition of NO and TNF-α Production The following table summarizes the in vitro activity of representative compounds against LPS-stimulated RAW 264.7 macrophages.[5][6]
| Compound | Modification on Piperidine-N | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | Reference |
| 5 | -H (Hit Compound) | 10.12 | 7.70 | [5][6] |
| 6e | 4-Fluorobenzyl | 0.86 | 1.87 | [5][6] |
| Ibuprofen | Positive Control | 70.36 | 50.47 | [5][6] |
| Dexamethasone | Positive Control | 15.61 | 2.45 | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay This protocol details the measurement of nitric oxide (NO) and TNF-α inhibition in macrophage cells, a standard method for evaluating potential anti-inflammatory agents.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Pre-treat the adhered cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
3. LPS Stimulation:
-
After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
4. Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.
5. Measurement of TNF-α (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[5]
6. Data Analysis:
-
Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the production) using non-linear regression analysis.
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Antimicrobial Activity
Derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have demonstrated broad-spectrum antimicrobial activity.[4] Studies have reported efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[7][8][9]
Mechanism of Action The precise antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. Benzimidazoles are known to interfere with microtubule synthesis in eukaryotes, and it is hypothesized that they may inhibit analogous targets or other critical enzymes in bacteria and fungi.[10] The lipophilic nature of the scaffold facilitates passage through microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity The table below shows the zone of inhibition for representative 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives against various microbes.[7]
| Compound | Modification on Piperidine-N | S. aureus (cm) | B. subtilis (cm) | E. coli (cm) | C. albicans (cm) | A. niger (cm) |
| 7b | 4-Fluorobenzoyl | 2.5 | 2.1 | 2.8 | 3.0 | 3.5 |
| 7l | 4-Chlorobenzoyl | 1.2 | - | 1.7 | 2.8 | 3.0 |
| Ciprofloxacin | Standard Antibiotic | 3.2 | - | 3.8 | N/A | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | N/A | 3.5 | 3.8 |
Note: Data represents the diameter of the zone of inhibition at a concentration of 1mg/mL. '-' indicates no activity observed.
Experimental Protocol: Agar Disc-Diffusion Method This is a standard, widely used method for preliminary screening of antimicrobial activity.
1. Media and Inoculum Preparation:
-
Prepare sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
2. Inoculation:
-
Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.
3. Disc Application:
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO).
-
Impregnate sterile paper discs (6 mm diameter) with a defined volume (e.g., 10 µL) of the test compound solution.
-
Aseptically place the impregnated discs onto the surface of the inoculated agar plates.
-
Include a negative control (disc with DMSO) and a positive control (disc with a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).
4. Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
5. Measurement and Interpretation:
-
After incubation, measure the diameter (in cm or mm) of the clear zone of inhibition around each disc where microbial growth is prevented.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer benzimidazole derivatives.
Quantitative Data Summary: Cytotoxic Activity The following table presents the IC₅₀ values of representative compounds against human cancer cell lines.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 4b | HepG2 (Liver) | 4.8 | [11] |
| 4g | HepG2 (Liver) | 5.1 | [11] |
| 4b | A549 (Lung) | 56.9 | [11] |
| 4g | A549 (Lung) | 53.2 | [11] |
| 7s | MCF-7 (Breast) | 1.2 | [12] |
| 7s | HepG2 (Liver) | 13.3 | [12] |
Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
2. Compound Incubation:
-
Treat the cells with serially diluted concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle (DMSO) and untreated controls.
3. Addition of MTT Reagent:
-
After the incubation period, remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value using a dose-response curve fit.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antihistaminic and Antiallergic Activity
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold is a key structural component in several compounds developed as H1-antihistamines. [13]These agents are used to treat allergic conditions like allergic rhinitis and chronic urticaria. The well-known second-generation antihistamine, Bilastine, contains a closely related core structure, highlighting the importance of this scaffold in the field. [14]These compounds act as inverse agonists at the histamine H1 receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling that leads to allergic symptoms. [15][16]
Conclusion and Future Perspectives
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole framework has unequivocally established itself as a versatile and highly fruitful scaffold in modern drug discovery. The derivatives synthesized from this core exhibit a remarkable breadth of biological activities, with compelling evidence of their potential as anti-inflammatory, antimicrobial, anticancer, and antihistaminic agents. The modular nature of the scaffold, particularly the accessible piperidine nitrogen, provides a strategic advantage for chemists to perform extensive structure-activity relationship studies and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Target Deconvolution: For compounds with potent antimicrobial or anticancer activity, identifying the specific molecular targets will be crucial for understanding their mechanisms and for rational drug design.
-
Multi-Target Agents: Given the scaffold's ability to interact with diverse targets, there is an opportunity to design multi-target drugs, for instance, agents with combined anti-inflammatory and anticancer properties for treating inflammation-driven cancers.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
-
Parmar, T. H., Sangani, C., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]
-
Parmar, T. H., Sangani, C., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. [Link]
-
Li, J., Zhu, X., Xue, W., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
Li, J., Zhu, X., Xue, W., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d] imidazole Derivatives as Potential Anti-Inflammatory Agents. Ovid. [Link]
- 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
Kim, Y. B., Kim, Y. J., Park, J. Y., Kim, S. K., & Kim, B. T. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed. [Link]
-
Li, J., Zhu, X., Xue, W., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
-
Parmar, T. H., Sangani, C., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]
-
Van der Veken, P., et al. (1992). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. [Link]
-
Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. United Arab Emirates - Ministry of Health and Prevention. [Link]
-
Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. [Link]
- Benzo[D]imidazole derivatives of piperidine and piperazine.
-
Van Wauwe, J. P., et al. (1981). New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. [Link]
-
Sharma, D., & Narasimhan, B. (2020). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
-
2-(Piperidin-4-YL)-1H-benzo[D]imidazole. PharmaCompass.com. [Link]
-
Yildiz, S., et al. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. PubMed. [Link]
-
Kumar, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
-
Singh, S. K., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. [Link]
-
Gastaldi, S., et al. (2021). Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor. IRIS UniTO. [Link]
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). ResearchGate. [Link]
-
Gaba, M., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]
-
Ethyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-1-carboxylate. Pharmaffiliates. [Link]
-
Al-Ostath, A., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. [Link]
-
Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine Derivatives as Novel VEGFR-2 Kinase Inhibitors. PubMed. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 14. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [chemicalbook.com]
- 15. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Central Role of the Piperidine Scaffold
An Application Guide to the Synthesis of Piperidine Derivatives via Reductive Amination
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active alkaloids.[1] Its prevalence in over twenty classes of pharmaceuticals underscores the critical need for robust, efficient, and scalable synthetic methods for its construction.[1] Among the various strategies available, reductive amination has emerged as a cornerstone technique for forming the piperidine ring and its derivatives.[1][2][3] This powerful reaction, which forges C-N bonds by combining a carbonyl compound and an amine with a subsequent reduction, is prized for its operational simplicity, broad substrate scope, and the availability of low-cost reagents.[2] In the pharmaceutical industry, it is estimated that at least a quarter of all C-N bond-forming reactions rely on this versatile method.[3]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction's mechanistic underpinnings, the rationale behind reagent selection, and detailed, field-proven protocols for the successful synthesis of piperidine derivatives.
Part 1: Mechanistic Principles of Reductive Amination
At its core, reductive amination is a two-stage process that typically occurs in a single pot. The reaction's elegance lies in the selective reduction of an in situ-formed imine or iminium ion in the presence of the starting carbonyl compound.
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on a carbonyl compound (an aldehyde or ketone). This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines), which exists in equilibrium with the more reactive, protonated iminium ion. The rate of this step is often accelerated by a mildly acidic catalyst, which facilitates the dehydration of the carbinolamine intermediate.
-
Hydride Reduction: A reducing agent, specifically chosen for its selectivity, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[4][5]
The overall transformation can be categorized into two main approaches:
-
Direct (One-Pot) Reductive Amination: The carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel. This is the most common and convenient method.[6]
-
Indirect (Stepwise) Reductive Amination: The imine is formed and sometimes isolated before the addition of the reducing agent. This approach can offer better control and prevent unwanted side reactions, such as the reduction of the starting carbonyl or the dialkylation of primary amines.[6]
A particularly powerful variation for constructing the piperidine ring is the Double Reductive Amination (DRA) , an intramolecular cascade where a dicarbonyl compound reacts with an amine source to form two C-N bonds and the cyclic structure in a single, efficient step.[2]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine in NLRP3 Inflammasome Inhibition Studies
Executive Summary
This application note details the experimental protocols and mechanistic utility of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine (hereafter referred to as BPA-Scaffold ) in the context of NLRP3 inflammasome research.
BPA-Scaffold represents the pharmacophore core of the second-generation antihistamine Astemizole and its active metabolite Norastemizole . While Astemizole was withdrawn due to hERG channel toxicity, it was later identified as a potent inhibitor of the NLRP3 inflammasome. The BPA-Scaffold retains the structural requisites for binding the NLRP3 NACHT domain but lacks the specific hydrophobic substituents associated with hERG liability. Consequently, it serves as a critical fragment-based screening tool and a functional probe for developing non-toxic NLRP3 inhibitors.
This guide provides validated workflows for solubility optimization, cell-based screening (THP-1/BMDM), and target engagement assays (ATPase inhibition).
Chemical Properties & Reconstitution
The amphiphilic nature of the benzimidazole-piperidine moiety requires specific handling to ensure bioavailability in cellular assays without precipitation.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Weight | ~216.28 g/mol |
| Solubility (Water) | Low (pH dependent) |
| Solubility (DMSO) | High (>50 mM) |
| pKa | ~9.5 (Piperidine amine), ~5.5 (Benzimidazole) |
| Storage | -20°C, Desiccated, Dark |
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for biological assays.
-
Weighing: Weigh 2.16 mg of BPA-Scaffold powder into a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), PCR grade.
-
Note: Avoid using water or PBS for the initial stock, as the free amine form may aggregate.
-
-
Sonicate: Sonicate in a water bath at room temperature for 5 minutes until the solution is perfectly clear.
-
Aliquot: Dispense into 50 µL aliquots in PCR tubes to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 in Opti-MEM or serum-free media to achieve a 10 µM working concentration (0.1% DMSO final).
Mechanistic Context & Pathway Map
The NLRP3 inflammasome activation is a two-step process.[1][2] BPA-Scaffold and its derivatives primarily intervene at the activation step (Signal 2) , specifically targeting the ATPase activity of the NLRP3 NACHT domain, preventing oligomerization.
Figure 1: NLRP3 Signaling & BPA Intervention Point
Caption: Schematic of the canonical NLRP3 activation pathway. The BPA-Scaffold interferes with the ATPase activity within the NACHT domain, halting the transition from inactive monomer to active oligomer.
Cell-Based Inhibition Assay (THP-1 Macrophages)
This protocol validates the functional efficacy of BPA-Scaffold in inhibiting IL-1β release.
Cell Model: THP-1 human monocytes differentiated into macrophages using PMA. Controls:
-
Positive Control: MCC950 (100 nM).
-
Vehicle Control: 0.1% DMSO.
-
Negative Control: Unstimulated cells.
Protocol 2: Experimental Workflow
-
Differentiation (Day 1):
-
Seed THP-1 cells at
cells/mL in 24-well plates. -
Add 100 nM PMA (Phorbol 12-myristate 13-acetate). Incubate for 24 hours.
-
-
Resting (Day 2):
-
Wash cells with warm PBS to remove non-adherent cells.
-
Add fresh RPMI media (no PMA). Incubate for 24 hours.
-
-
Priming (Day 3 - T=0h):
-
Replace media with fresh RPMI containing 1 µg/mL LPS .
-
Incubate for 3 hours to induce NLRP3 and pro-IL-1β expression.
-
-
Compound Treatment (T=3h):
-
Remove LPS media. Wash 1x with PBS.
-
Add Opti-MEM media containing BPA-Scaffold (Dose range: 1 µM – 50 µM).
-
Incubate for 1 hour .
-
-
Activation (T=4h):
-
Add Nigericin (10 µM) or ATP (5 mM) directly to the wells.
-
Incubate for 45-60 minutes .
-
-
Harvest:
-
Collect supernatant for ELISA (IL-1β) and LDH assay.
-
Lyse cells in RIPA buffer for Western Blot (Pro-Caspase-1 vs Cleaved Caspase-1).
-
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the THP-1 NLRP3 inhibition assay. Critical timing involves the 1-hour pre-incubation with BPA-Scaffold before the Nigericin trigger.
Target Engagement: NLRP3 ATPase Assay
Since BPA-Scaffold acts on the NACHT domain, its efficacy correlates with the inhibition of ATP hydrolysis. This cell-free assay confirms direct interaction.
Reagents:
-
Recombinant human NLRP3 protein (NACHT domain).
-
ADP-Glo™ Kinase Assay (Promega) or Malachite Green Phosphate Assay.
Protocol 3: ATPase Inhibition
-
Reaction Mix: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Incubation:
-
Mix 100 ng of Recombinant NLRP3 with varying concentrations of BPA-Scaffold (0.1 – 100 µM).
-
Incubate at room temperature for 15 minutes.
-
-
Start Reaction: Add Ultra-pure ATP (Final concentration 50 µM).
-
Run: Incubate at 37°C for 40 minutes.
-
Detection:
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
-
Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Result: BPA-Scaffold should show dose-dependent inhibition of ATPase activity, though likely with lower potency (IC50 ~5-10 µM) compared to optimized derivatives like MCC950.
Structure-Activity Relationship (SAR) Strategy[4]
The primary amine at the 4-position of the piperidine ring in BPA-Scaffold is a "chemical handle." It allows researchers to synthesize urea, amide, or sulfonamide derivatives to explore the hydrophobic pocket of the NLRP3 NACHT domain.
Derivatization Logic:
-
Urea Linkage: Reacting BPA-Scaffold with isocyanates typically yields high-potency inhibitors (mimicking the urea moiety in other sulfonylurea inhibitors).
-
Amide Linkage: Reacting with acid chlorides creates stable analogs.
Table 1: SAR Comparison of BPA-Scaffold vs. Derivatives
| Compound | Structure Description | NLRP3 IC50 (IL-1β) | hERG Liability |
| BPA-Scaffold | Core amine (Prompt Molecule) | ~5 - 15 µM | Low |
| Astemizole | BPA + p-fluorobenzyl + p-anisyl | ~1 - 2 µM | High |
| Norastemizole | BPA + p-fluorobenzyl | ~2 - 4 µM | Moderate |
| Target Design | BPA + Non-aromatic urea/amide | < 1 µM (Goal) | Low (Goal) |
Troubleshooting & Critical Considerations
-
Cytotoxicity False Positives:
-
Always run an MTT or CCK-8 assay on cells treated with BPA-Scaffold without LPS/Nigericin. If the compound kills the cells, the lack of IL-1β is due to cell death, not NLRP3 inhibition.
-
Acceptance Criteria: >80% cell viability at the tested concentration.
-
-
Solubility Crash:
-
If the media turns cloudy upon adding the 1000x stock, the compound has precipitated.
-
Solution: Use an intermediate dilution step. Dilute 10 mM stock to 1 mM in warm media, vortex vigorously, then dilute to final concentration.
-
-
Timing:
-
NLRP3 assembly is rapid. Pre-incubation (1 hour) is mandatory to allow the compound to permeate the membrane and bind the NACHT domain before the trigger (Nigericin) induces conformational changes.
-
References
-
Ciaramelli, C., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[1][3] Molecules, 26(13), 3975.[3]
-
Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[4] Nature Medicine, 21(3), 248–255. (Reference for MCC950 control).
-
Zhang, Y., et al. (2018). Astemizole inhibits NLRP3 inflammasome activation by targeting the ATPase activity of NLRP3. British Journal of Pharmacology. (Establishes the mechanism of the parent scaffold).
-
Niu, X., et al. (2018). Immunosuppressive potential of astemizole against LPS activated T cell proliferation and cytokine secretion. International Immunopharmacology.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive potential of astemizole against LPS activated T cell proliferation and cytokine secretion in RAW macrophages, zebrafish larvae and mouse splenocytes by modulating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines as H1 Receptor Antagonists
[1]
Introduction & Chemical Biology
The N-(4-piperidinyl)-1H-benzimidazol-2-amine scaffold represents a privileged chemical class in the development of histamine H1 receptor antagonists. Historically exemplified by Astemizole and its active metabolite Norastemizole , this structure provides nanomolar affinity for the H1 receptor.
However, the utility of this class is bifurcated by its safety profile. While they are potent antihistamines, early generations (e.g., Astemizole) were withdrawn due to high-affinity blockade of the hERG potassium channel (
This application note provides a rigorous, multi-parametric workflow to evaluate new analogues of this class, specifically designed to distinguish high-potency H1 antagonism from off-target hERG liability.
Structural Basis of Activity (SAR)
The pharmacophore requires three distinct interaction points within the H1 receptor orthosteric site:
-
The Basic Nitrogen: The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp107 in Transmembrane Domain 3 (TM3).
-
The Benzimidazole Shield: The benzimidazole moiety acts as a bioisostere for the histamine imidazole, engaging in
- stacking with Trp428 (TM6). -
The Distal Tail: Substituents on the benzimidazole or piperidine nitrogen extend into the hydrophobic pocket, driving potency and duration of action.
Experimental Workflow
The following flowchart outlines the logical progression from binding affinity to safety profiling.
Caption: Integrated workflow for filtering H1 antagonists, prioritizing early rejection of low-affinity or high-toxicity compounds.
Protocol 1: Radioligand Binding Assay (Affinity)[2]
This assay is the "Gold Standard" for determining the equilibrium dissociation constant (
Materials
-
Receptor Source: Membranes from HEK293T cells transiently expressing human H1 receptor (or Guinea Pig Cerebellum homogenate).
-
Radioligand:
-Mepyramine (Specific Activity: ~20-30 Ci/mmol). -
Non-Specific Binding (NSB) Control: 10
M Promethazine or Diphenhydramine. -
Assay Buffer: 50 mM Na/K Phosphate Buffer, pH 7.4.
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~5-10
g protein per well. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane +
-Mepyramine (2 nM final). -
NSB: Membrane +
-Mepyramine + Promethazine (10 M). -
Test: Membrane +
-Mepyramine + Test Compound ( to M).
-
-
Incubation: Incubate for 4 hours at 25°C with gentle agitation.
-
Note: Benzimidazole-2-amines often exhibit slow association/dissociation kinetics (long residence time); a 4-hour incubation ensures equilibrium is reached.
-
-
Harvesting: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash filters
with ice-cold buffer to remove unbound radioligand. -
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate
Protocol 2: Guinea Pig Ileum Contraction (Functional Ex Vivo)
While binding proves affinity, it does not prove antagonism. The guinea pig ileum is the classical functional model because it is densely populated with H1 receptors that drive smooth muscle contraction via the
Mechanism of Action Diagram
Caption: H1 receptor signal transduction leading to smooth muscle contraction, the target of the inhibition assay.
Methodology
-
Tissue Prep: Euthanize guinea pig (CO2 asphyxiation). Isolate the distal ileum, discard the 10 cm nearest the ileocecal junction.[2] Cut into 2-3 cm segments.
-
Mounting: Mount segments in an organ bath containing Tyrode’s Solution at 37°C, aerated with carbogen (95% O2 / 5% CO2).
-
Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Histamine Challenge: Generate a cumulative concentration-response curve (CRC) for Histamine (
to M) to establish . -
Antagonist Incubation: Wash tissue.[2][3] Incubate with Test Compound (e.g., 10 nM) for 30 minutes.
-
Re-Challenge: Repeat Histamine CRC in the presence of the antagonist.
-
Validation: A rightward shift in the Histamine CRC without depression of the maximum response indicates competitive antagonism .
Protocol 3: hERG Safety Screen (Thallium Flux)
N-(4-piperidinyl)-1H-benzimidazol-2-amines are prone to blocking the hERG channel pore. We use a Thallium (
Principle
Thallium acts as a surrogate for Potassium (
Methodology
-
Cell Line: HEK293 cells stably expressing hERG (
). -
Dye Loading: Load cells with FluxOR dye for 60 mins at Room Temp.
-
Compound Addition: Add Test Compound and incubate for 20 mins.
-
Control:Astemizole (Positive Control,
nM). -
Negative Control: DMSO vehicle.
-
-
Stimulation: Inject Stimulation Buffer containing
and . The extracellular depolarizes the membrane, opening hERG channels; flows in.[4] -
Measurement: Monitor fluorescence (Ex 490nm / Em 525nm) on a kinetic plate reader (e.g., FLIPR or FDSS).
Data Presentation & Representative Results
When reporting results for this chemical class, use the following table structure to clearly display the "Safety Margin" (Selectivity Index).
Table 1: Representative Pharmacological Profile
| Compound ID | H1 Binding ( | Ileum | hERG | Safety Margin (hERG/H1) |
| Astemizole | 1.2 | 9.1 | 4.5 | 3.75 (High Risk) |
| Norastemizole | 0.8 | 9.4 | 28.0 | 35 (Moderate) |
| Analogue X | 2.5 | 8.6 | >10,000 | >4,000 (Ideal) |
| Diphenhydramine | 15.0 | 7.8 | >10,000 | >600 (Safe but low potency) |
Note: The "Safety Margin" is calculated as
References
-
Janssens, F., et al. (1985). New antihistaminic N-heterocyclic 4-piperidinamines.[5][6] 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines.[5][6] Journal of Medicinal Chemistry.
-
Laduron, P. M., et al. (1982). In vitro and in vivo binding characteristics of a new long-acting histamine H1 antagonist, astemizole. Molecular Pharmacology.
-
Sanguinetti, M. C., et al. (2005). hERG potassium channels and cardiac arrhythmia.[7][8][9] Nature.
-
BenchChem. (2025).[2] Application Notes and Protocols for Histaprodifen in Guinea Pig Ileum Contraction Assays.
-
Zhou, Z., et al. (1999). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology.
-
BindingDB. (2025). Assay Summary: Displacement of [3H]mepyramine from histamine H1 receptor.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Assay in Summary_ki [bindingdb.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization in 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered questions. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to systematically diagnose and resolve yield-limiting issues in your experiments.
Synthetic Overview: The Primary Pathway
The most common and direct route to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzimidazole and 4-aminopiperidine. This pathway is favored for its operational simplicity and the commercial availability of the starting materials.
The key intermediate, 2-chlorobenzimidazole, is typically prepared by treating 2-hydroxybenzimidazole (also known as benzimidazolin-2-one) with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Caption: Primary synthetic route to the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction shows low or no conversion of 2-chlorobenzimidazole. What are the likely causes and how can I fix it?
This is a common issue often related to reaction kinetics and reagent activity.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The SNAr reaction requires significant activation energy to form the Meisenheimer complex intermediate.
-
Solution: Increase the reaction temperature. Reactions in solvents like DMF or DMSO are often run between 100-150 °C. If using a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling alternative.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reagents and stabilizing charged intermediates.
-
Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP. These solvents effectively solvate the base's cation, increasing the nucleophilicity of the piperidine nitrogen while not interfering with the reaction through protonation.
-
-
Base Incompatibility or Insufficiency: A base is required to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solution: Ensure at least one equivalent of a suitable base is used, with a slight excess (1.1-1.5 eq) often being beneficial. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger base may be required, but this can increase side product formation.
-
-
Hydrolysis of Starting Material: 2-Chlorobenzimidazole can be hydrolyzed back to 2-hydroxybenzimidazole in the presence of water, especially at high temperatures.[3]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the system.
-
Q2: I'm getting my desired product, but the yield is poor due to significant side product formation. How can I improve selectivity?
Side product formation typically arises from competing reaction pathways or the reactivity of unprotected functional groups.
Common Side Products & Mitigation Strategies:
-
Diarylation at the 4-amino Position: The primary amine on 4-aminopiperidine is also nucleophilic and can potentially react with a second molecule of 2-chlorobenzimidazole.
-
Solution: The most robust solution is to use a protecting group on the 4-amino moiety. The tert-Butoxycarbonyl (Boc) group is ideal as it is stable to the basic reaction conditions and can be easily removed with acid (e.g., TFA or HCl in dioxane) post-coupling.[4] Using a Boc-protected 4-aminopiperidine ensures the reaction occurs exclusively at the piperidine ring nitrogen.
-
-
Formation of Benzimidazolin-2-one: As mentioned, hydrolysis of 2-chlorobenzimidazole is a common side reaction.[3]
-
Solution: Rigorously exclude water from the reaction by using anhydrous solvents and reagents.
-
-
Dimerization/Oligomerization: Under harsh conditions, starting materials can self-react.
-
Solution: Control the reaction temperature carefully. Avoid excessive heat, as this can promote decomposition and side reactions. Slowly adding one reagent to the other can also help maintain a low instantaneous concentration and minimize self-reaction.
-
Caption: A logical workflow for troubleshooting low yields.
Q3: Purification of the final product is difficult. What strategies can I use?
Purification challenges often stem from the similar polarities of the product and unreacted starting materials or byproducts.
Solutions:
-
Column Chromatography: This is the most common method. The basic nitrogens in both the piperidine and benzimidazole rings can cause streaking on silica gel.
-
Tip 1: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonium hydroxide in the methanol portion of a DCM/MeOH mobile phase. This deactivates acidic sites on the silica, leading to sharper peaks and better separation.
-
Tip 2: Use a gradient elution, starting with a less polar solvent system to elute non-polar impurities and gradually increasing polarity to elute your product.
-
-
Acid-Base Extraction: The basic nature of the product can be exploited for purification.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the free-base product back into an organic solvent.
-
-
Recrystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a specific salt (e.g., hydrochloride, fumarate) can sometimes yield a highly crystalline material that is easily purified.
Advanced Optimization: Palladium-Catalyzed Cross-Coupling
Q4: The SNAr reaction is not working for my specific analog. Is there a more powerful alternative?
Yes. When SNAr fails, particularly with more sterically hindered or electron-rich systems, the Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds.[5][6] This palladium-catalyzed cross-coupling reaction is highly versatile but requires careful optimization of its components.
Key Components:
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often preferred over older sources like Pd(OAc)₂ because they form the active Pd(0) catalyst more cleanly and efficiently.[7]
-
Ligand: The choice of phosphine ligand is critical and substrate-dependent. It stabilizes the palladium center and facilitates the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine.
| Component | Common Choices | Rationale / Comments |
| Pd Precatalyst | XPhos Pd G3, RuPhos Pd G3, Pd₂(dba)₃ | G3/G4 precatalysts offer high activity and stability.[7] Pd₂(dba)₃ is a common Pd(0) source but requires combination with a ligand. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally effective. RuPhos is often a good starting point for secondary amines like the piperidine nitrogen.[7] |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Strong alkoxides are common. For base-sensitive substrates, weaker carbonate bases may be necessary, often requiring higher temperatures.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation. |
Q5: My Buchwald-Hartwig reaction is giving a low yield. What should I check first?
Low yields in these reactions usually point to issues with the catalytic system.
Troubleshooting Checklist:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (glovebox or Schlenk line technique). Oxygen can irreversibly oxidize the Pd(0) catalyst and the phosphine ligand. Use a reliable, modern precatalyst.[7]
-
-
Incorrect Ligand/Base Combination: The synergy between the ligand and base is crucial.
-
Solution: Screen different ligands and bases. A ligand that is optimal for one substrate pair may not be for another. Consulting a ligand selection guide can be a valuable starting point.[7]
-
-
Hydrodehalogenation Side Reaction: The aryl halide (2-chlorobenzimidazole) is reduced instead of coupled.
-
Solution: This can occur if water is present or if the base is too reactive. Ensure anhydrous conditions. Sometimes, a slightly weaker base or different ligand can suppress this pathway.[9]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzimidazole[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-hydroxybenzimidazole (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for SNAr Coupling
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chlorobenzimidazole (1.0 eq), Boc-4-aminopiperidine (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution).
-
Reaction: Heat the reaction mixture to 120 °C with stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification (Protected Intermediate): Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude Boc-protected product by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the final product as a free base.
References
-
Scribd. Synthesis of 2-Chlorobenzimidazole. Available from: [Link]
-
Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chlorobenzimidazole. Available from: [Link]
-
PrepChem.com. Synthesis of A. 2-Chlorobenzimidazole. Available from: [Link]
-
PubMed. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Available from: [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. Available from: [Link]
-
Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available from: [Link]
-
Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
PMC. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
ResearchGate. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
Google Patents. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][1][10]dioxol-4-yl)piperidin-1-yl)methyl). Available from:
-
PMC. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Available from: [Link]
-
Google Patents. United States Patent (19). Available from: [Link]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
-
ResearchGate. Synthetic Approaches of Benzimidazole Derivatives: A Review. Available from: [Link]
- Google Patents. US20100016365A1 - Substituted 4-amino-piperidines.
-
ResearchGate. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
-
SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available from: [Link]
-
PubMed. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Available from: [Link]
-
MDPI. Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Available from: [Link]
- Google Patents. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
Organic Syntheses. Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
SciSpace. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Available from: [Link]
-
PubMed. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Available from: [Link]
-
Scribd. 2 Aminobenzimidazole. Available from: [Link]
-
Reddit. Need help with N-Arylation reaction. Available from: [Link]
-
RSC Publishing. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Available from: [Link]
-
RSC Publishing. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole. Available from: [Link]
-
IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
Semantic Scholar. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Available from: [Link]
-
Taylor & Francis Online. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Troubleshooting impurities in 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine synthesis
Welcome to the technical support center for the synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently advance your research.
Troubleshooting Guide: Impurity Identification and Remediation
This section addresses specific impurity-related issues that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My final product shows a persistent impurity with a mass of [M+14] in the LC-MS analysis. What is the likely source of this impurity?
Answer:
An impurity with a mass increase of 14 atomic mass units ([M+14]) strongly suggests an unwanted methylation reaction. In the context of benzimidazole synthesis, this commonly occurs on one of the nitrogen atoms of the benzimidazole ring.[1]
Potential Causes:
-
Methylating Agents in Solvents: The use of methanol as a solvent, especially under acidic or basic conditions at elevated temperatures, can sometimes lead to methylation. While less common, other solvents or reagents might contain trace amounts of methylating agents.
-
Side Reactions from Reagents: Certain reagents used in preceding steps or during workup might introduce a methyl group. For instance, if methyl iodide or a similar methylating agent was used in a previous step and not completely removed, it could lead to this side reaction.[1]
Recommended Solutions:
-
Solvent Selection: If using methanol, consider switching to a less reactive solvent such as ethanol, isopropanol, or a non-alcoholic solvent system like dioxane or DMF, depending on the specific reaction step.[2]
-
Reagent Purity: Ensure the purity of all starting materials and reagents. If a previous step involved a methylating agent, ensure rigorous purification to remove any unreacted reagent.
-
Reaction Temperature: Lowering the reaction temperature may help to minimize this side reaction, although it might also slow down the desired reaction.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Purification: If the methylated impurity has already formed, it can often be separated from the desired product by column chromatography. A gradient elution method may be necessary to achieve good separation.
Question 2: I observe a colored impurity in my crude product, giving it a yellowish or brownish tint. How can I remove it?
Answer:
The formation of colored impurities is a frequent issue in benzimidazole synthesis, often stemming from the oxidation of the o-phenylenediamine starting material or other sensitive intermediates.[4] These oxidized species are typically highly conjugated and absorb visible light.
Potential Causes:
-
Oxidation of Starting Materials: o-Phenylenediamine is susceptible to air oxidation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of complex, colored polymeric materials.
-
Oxidative Side Reactions: The reaction conditions themselves, if not properly controlled (e.g., exposure to air at high temperatures), can promote oxidation of intermediates or the final product.[4]
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification of Starting Material: If the o-phenylenediamine appears discolored, consider purifying it by recrystallization or sublimation before use.
-
Decolorizing Carbon (Charcoal) Treatment: A common and effective method to remove colored impurities is to treat a solution of the crude product with activated carbon.[4][5][6] The porous structure of charcoal adsorbs the large, colored molecules.
-
Protocol: Dissolve the crude product in a suitable boiling solvent (e.g., water or ethanol). Add a small amount of decolorizing carbon (typically 1-2% by weight) and continue to heat with stirring for 10-15 minutes. Hot filter the solution to remove the carbon, and then allow the filtrate to cool and crystallize.[6]
-
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be employed to separate them from non-basic, colored impurities.[4] Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move into the aqueous layer. The layers are then separated, and the aqueous layer is neutralized to precipitate the purified product.[4]
Question 3: My TLC analysis shows multiple spots, indicating a mixture of products. What are the common side reactions?
Answer:
The presence of multiple spots on a TLC plate points to incomplete reaction or the formation of byproducts. In the synthesis of this compound, several side reactions can occur.
Potential Causes and Byproducts:
-
Incomplete Cyclization: The reaction between the diamine and the piperidine-containing fragment may not go to completion, leaving unreacted starting materials.
-
Formation of Bis-benzimidazole: If the reaction conditions are not carefully controlled, it's possible for two molecules of o-phenylenediamine to react with a dicarbonyl compound, leading to a bis-benzimidazole impurity.
-
N-Alkylation/N-Arylation: As discussed in Question 1, alkylation of the benzimidazole nitrogen is a common side reaction. Similarly, arylation can occur if reactive aryl halides are present.[4]
-
Formation of Urea Side Products: If the synthesis involves a thiourea intermediate and a desulfurizing agent, the formation of urea byproducts can pose significant purification challenges.[7]
Recommended Solutions:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting materials are consumed.[3] This will help to ensure complete conversion.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the presence of excess starting materials that could lead to side reactions.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the conditions that maximize the yield of the desired product while minimizing byproduct formation.[3][4]
-
Purification Strategy: A combination of purification techniques may be necessary. Column chromatography is often the most effective method for separating complex mixtures. Recrystallization can be used to further purify the product after chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-aminobenzimidazoles?
A1: Several methods are available for the synthesis of 2-aminobenzimidazoles. One of the most common is the reaction of o-phenylenediamine with cyanogen bromide or cyanamide.[2][8] Another widely used approach involves the cyclodesulfurization of a pre-formed thiourea, which can be synthesized from o-phenylenediamine and an isothiocyanate.[7][9] Desulfurization can be achieved using various reagents such as mercury(II) oxide, methyl iodide, or copper(I) chloride.[7]
Q2: How can I improve the yield of my benzimidazole synthesis?
A2: Low yields can stem from several factors.[3] To improve your yield, consider the following:
-
Reagent Quality: Ensure your starting materials, especially o-phenylenediamine, are pure. Impurities can inhibit the reaction or lead to side products.[3]
-
Reaction Conditions: Optimize the reaction temperature and time. Monitoring the reaction by TLC is crucial to determine when the reaction is complete.[3]
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield. Experiment with different solvents to find the most suitable one for your specific reaction.[4]
-
Work-up Procedure: Minimize product loss during extraction and purification. Ensure the pH is appropriate for the extraction of your benzimidazole derivative.
Q3: What analytical techniques are most useful for characterizing the final product and identifying impurities?
A3: A combination of analytical techniques is essential for full characterization:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the purity of the crude product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the sample and the molecular weights of the components, which is invaluable for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and for identifying the structures of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups present in the molecule.
Visualizing the Process
Troubleshooting Logic for Common Impurities
Caption: General synthetic workflow.
Data Summary
| Impurity Type | Common Analytical Signature | Potential Source | Recommended Action |
| Methylated Product | M+14 in Mass Spec | Methylating agents in solvents or reagents | Change solvent, check reagent purity |
| Oxidized Byproducts | Yellow/brown coloration | Air oxidation of starting materials/intermediates | Use inert atmosphere, charcoal treatment |
| Unreacted Starting Material | Corresponding spot on TLC/peak in LC-MS | Incomplete reaction | Monitor reaction to completion, optimize conditions |
| Urea Byproducts | Varies | Use of thiourea intermediates | Optimize desulfurization step, chromatography |
Experimental Protocols
Protocol: Decolorizing Carbon Treatment for Crude Product
-
Transfer the colored crude product to a round-bottom flask.
-
Add a suitable solvent (e.g., ethanol, water) in a sufficient amount to fully dissolve the product upon heating. [6]3. Add activated decolorizing carbon (charcoal) to the flask. A general guideline is to use about 1-2% of the mass of the crude product.
-
Heat the mixture to boiling with constant stirring for 15 minutes. [3]5. While hot, filter the solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. Rapid filtration is necessary to prevent premature crystallization in the funnel. [5]6. Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem Technical Support Team. (2025, November). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025, December). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole - MDPI. (2014, September 4). Retrieved from [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives - Longdom. (2018, September 27). Retrieved from [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - SciSpace. (2015, July 30). Retrieved from [Link]
-
Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved from [Link]
-
New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed. (1985, December). Retrieved from [Link]
-
Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. longdom.org [longdom.org]
- 9. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
Welcome to the technical support center for 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in experimental assays. By understanding the chemical nature of this molecule and employing systematic strategies, you can ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions regarding the handling of this compound.
Q1: What are the main structural features of this compound that influence its solubility?
A1: The molecule's structure contains two key regions: a benzimidazole core and a piperidin-4-amine group. The benzimidazole portion is a fused aromatic ring system, which is largely hydrophobic and contributes to poor water solubility.[1][2] Conversely, the piperidine and amine functionalities are basic and can be protonated, which is key to enhancing solubility under acidic conditions.[3]
Q2: Why does my compound dissolve in DMSO but precipitate when added to my aqueous assay buffer?
A2: This common phenomenon is often called "solvent shock."[1] Your compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4][5] When this concentrated DMSO stock is introduced into an aqueous buffer, the rapid change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate.[6] The final concentration of the compound in the aqueous medium may exceed its solubility limit under those specific pH and co-solvent conditions.
Q3: What is the best solvent for making a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this one.[1][7] It is a powerful solvent capable of dissolving a wide range of organic molecules.[5] Always use fresh, high-quality (anhydrous) DMSO to prevent moisture-induced degradation or precipitation.[8]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance for DMSO is highly dependent on the specific cell line and assay. For most cell-based assays, it is crucial to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.[9][10][11] It is always essential to include a vehicle control (containing the same final concentration of DMSO as your test samples) in your experiments to account for any solvent effects.
Q5: Can I use heating or sonication to help dissolve my compound?
A5: Yes, gentle warming and sonication can be effective methods to aid dissolution, especially when preparing stock solutions or redissolving precipitates that may have formed during storage.[6][9] Warming the solution to 37°C in a water bath, combined with brief vortexing or sonication, can often be sufficient.[6][9] However, be cautious about the thermal stability of your compound; prolonged exposure to high temperatures should be avoided. Always ensure the compound has fully redissolved before use.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues. The workflow is designed to guide you from initial characterization to advanced formulation strategies.
Workflow for Troubleshooting Solubility
The following diagram outlines the decision-making process for addressing solubility problems with this compound.
Caption: A decision tree for systematically addressing compound solubility issues.
Step 1: Foundational Work - Stock Solution & Kinetic Solubility
Before attempting complex solutions, it's critical to properly prepare your stock solution and understand the compound's baseline kinetic solubility in your specific assay buffer.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound using a calibrated analytical balance.[12]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For accurate volumes, use calibrated micropipettes.[7]
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath or warm the solution to 37°C for 5-10 minutes to ensure complete dissolution.[13] Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[14] Store at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the concentration at which the compound begins to precipitate in your final assay buffer.[15]
-
Plate Setup: In a 96-well clear-bottom plate, add 99 µL of your final assay buffer to multiple wells.
-
Compound Addition: Add 1 µL of your 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO). Mix well by pipetting up and down.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 50 µL from the first well to the next, mixing, and repeating. This will create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation & Observation: Incubate the plate at the temperature of your assay (e.g., room temperature or 37°C) for 1-2 hours.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which you observe a significant increase in signal above the buffer-only control is your approximate kinetic solubility limit.
Step 2: Primary Strategies for Solubility Enhancement
If the kinetic solubility is below your desired assay concentration, the following strategies should be your first line of approach.
Strategy A: pH Modification (Acidification)
Given the basic nature of the piperidin-4-amine moiety, lowering the pH of the solution will lead to its protonation, forming a more soluble salt.[16][17] This is often the most effective initial strategy.
Mechanism: The protonated amine group (R-NH3+) has a formal positive charge, which greatly enhances its interaction with polar water molecules, thereby increasing aqueous solubility.[18]
-
Prepare Acidic Solvent: Create a sterile solution of 0.1 N Hydrochloric Acid (HCl) in ultrapure water.
-
Dissolve Compound: Dissolve a precisely weighed amount of the compound directly into the 0.1 N HCl solution to make a concentrated aqueous stock (e.g., 1-10 mM). This creates the hydrochloride salt in situ.
-
pH Neutralization (Optional but Recommended): Before adding to the final assay, you may need to neutralize this acidic stock with an equimolar amount of a base like Sodium Hydroxide (NaOH) or by diluting it into a well-buffered assay medium (e.g., PBS or HEPES at pH 7.4). Ensure the final pH of your assay is not significantly altered.
-
Re-test Solubility: Repeat the kinetic solubility test (Protocol 2) using this new aqueous stock to determine the improvement.
Strategy B: Utilizing Co-solvents
If pH modification is not sufficient or is incompatible with your assay, introducing a water-miscible organic solvent into the final assay buffer can help keep the compound in solution.[3][19]
Mechanism: Co-solvents reduce the overall polarity of the aqueous buffer, making it a more favorable environment for a hydrophobic molecule and preventing it from precipitating.
| Co-Solvent | Typical Starting % (v/v) in Final Assay | Considerations |
| Ethanol | 1-5% | Generally well-tolerated by cells at low concentrations.[20] |
| Propylene Glycol (PG) | 1-10% | Often used in preclinical formulations.[20] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Can enhance solubility but may be more viscous.[3] |
| N-methyl-2-pyrrolidone (NMP) | <1% | A powerful solvent, but must be used at very low concentrations due to potential toxicity.[8] |
Important: Always run a vehicle control with the same final concentration of the co-solvent to check for any effects on your assay readout.[21]
Step 3: Advanced Formulation - Cyclodextrins
For particularly challenging cases, cyclodextrins can be a powerful tool. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23]
Mechanism: The hydrophobic benzimidazole portion of your molecule can become encapsulated within the cyclodextrin's core, forming an "inclusion complex."[24] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[25][26]
| Cyclodextrin Type | Key Features |
| β-Cyclodextrin (β-CD) | Most common and cost-effective, but has relatively lower aqueous solubility itself.[26] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified version with much higher aqueous solubility and lower toxicity, making it ideal for cell-based assays.[22] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high water solubility, often used in parenteral formulations.[22] |
To Use: Prepare a solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer first. Then, add your compound's DMSO stock to this solution. The formation of the inclusion complex can be facilitated by stirring or sonication.
Summary and Key Takeaways
-
Start Simple: Always begin by preparing a high-quality DMSO stock and determining the kinetic solubility in your specific assay buffer.
-
Leverage Chemistry: The basic amine in this compound is the key to solubility enhancement. Acidification to form a salt is the most direct and often most effective strategy.[16][27]
-
Control Your Solvents: Keep the final concentration of any organic solvent (DMSO, ethanol, etc.) as low as possible (ideally <0.5%) and be consistent across all samples, including controls.[10]
-
Validate Your Method: Whichever method you choose, re-assess the compound's solubility under the new conditions to confirm that you have solved the precipitation issue before proceeding with your main experiment.
By applying these principles and protocols systematically, you can overcome the solubility challenges associated with this compound and generate reliable, high-quality data in your research.
References
-
Fujimoto, K., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 575-587. Available from: [Link]
-
Kawabata, Y., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 575-587. Available from: [Link]
-
Patel, M., et al. (2012). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Institutional Pharmacy and Life Sciences, 2(4), 2249-6807. Available from: [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1), 1-6. Available from: [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE Science Education Database. Available from: [Link]
-
Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3538-3551. Available from: [Link]
-
Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]
-
de Cássia Ribeiro, T., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 591. Available from: [Link]
-
Various Authors. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. Available from: [Link]
-
Cohen, S. M., et al. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society, 129(28), 8792-8799. Available from: [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-884. Available from: [Link]
-
Shinde, G., et al. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmacy and Pharmaceutical Sciences, 17(1), 12-29. Available from: [Link]
-
Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-884. Available from: [Link]
-
Various Authors. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Barkat, K., et al. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers, 14(7), 1324. Available from: [Link]
-
Patel, K., & Patel, M. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 10-15. Available from: [Link]
-
Shoaib, M. H., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Pharmaceutical Development and Technology, 22(6), 768-777. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
-
Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemical Analysis, 3(2), 45-51. Available from: [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(2), 79-89. Available from: [Link]
-
Domańska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 939-943. Available from: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]
-
Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development, 13(5), 20-24. Available from: [Link]
-
PubChem. (n.d.). 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. CAS 51-17-2: Benzimidazole | CymitQuimica [cymitquimica.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.smolecule.com [pdf.smolecule.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajprd.com [ajprd.com]
- 24. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 25. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels | MDPI [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
Stability issues of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine in solution
Technical Support Center: 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
Ticket ID: STAB-BZI-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Comprehensive Stability & Solubility Guide[1]
Welcome to the Technical Support Center
You are likely working with This compound (also known as 2-(4-aminopiperidin-1-yl)benzimidazole).[1] This compound is a critical intermediate in the synthesis of antihistamines (like astemizole analogues) and various CNS-active agents.[1]
Because this molecule contains two distinct basic centers—the benzimidazole ring and the primary amine on the piperidine—it presents unique stability challenges in solution. This guide moves beyond generic advice to address the specific chemical behaviors of this scaffold.
Module 1: Solubility & Preparation (The "Getting it into Solution" Phase)
The Core Challenge: Users often report precipitation upon dilution into aqueous buffers. This is due to the significant pKa difference between the two nitrogen centers.[1]
-
Primary Amine (Piperidine-4-NH2): pKa ~10.6 (Highly Basic)
-
Benzimidazole (Ring N): pKa ~5.6 (Weakly Basic/Acidic)[1]
Standardized Solubilization Protocol
| Solvent System | Solubility Rating | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Recommended stock solvent. Hygroscopic; absorbs water which can accelerate degradation.[1] |
| Ethanol/Methanol | Good (>10 mM) | Suitable for short-term use.[1] Avoid if aldehydes are present (Schiff base risk).[1] |
| Water (Neutral pH) | Poor (<1 mM) | The free base is lipophilic.[1] Requires acidification to solubilize.[1] |
| 0.1 M HCl | High (>20 mM) | Forms the dihydrochloride salt, drastically improving aqueous solubility.[1] |
Troubleshooting Workflow: "My Compound Precipitated"
-
Check the Salt Form: Are you using the free base or the dihydrochloride salt?
-
The "DMSO Shock": When diluting a DMSO stock into aqueous buffer, add the DMSO solution slowly to the vortexing buffer.[1] Do not add buffer to the DMSO.
-
Buffer Incompatibility: Avoid phosphate buffers at high concentrations (>50mM) if using the calcium or magnesium salts in your assay, as these can co-precipitate with the amine at high pH.[1]
Module 2: Chemical Stability (The "Keeping it Intact" Phase)
This molecule has three specific "kill zones" in solution:
-
The Primary Amine (Oxidation/Carbamylation): The -NH2 group is a nucleophile.[1] It reacts with atmospheric CO2 to form carbamates and is prone to air oxidation.[1]
-
The Guanidine-like Linkage (Hydrolysis): The bond connecting the piperidine nitrogen to the benzimidazole C2 position is electronically similar to a guanidine. While robust, it can hydrolyze under extreme pH or high temperature.[1]
-
The Benzimidazole Ring (Photodegradation): The conjugated system absorbs UV light, leading to radical formation.[1]
Visualizing the Degradation Pathways
The following diagram maps the specific chemical fates of your molecule in solution.
Caption: Figure 1. Primary degradation pathways.[1][2] Note that Schiff Base formation is common when glassware is cleaned with acetone and not fully dried.
Module 3: Critical Troubleshooting FAQs
Q1: My DMSO stock solution turned yellow after 2 weeks at 4°C. Is it still good?
-
Diagnosis: This indicates early-stage oxidation of the primary amine or the benzimidazole nitrogen, often accelerated by light or peroxides present in lower-grade DMSO.
-
Action: Run an LC-MS.
Q2: I see a "Ghost Peak" in my LC-MS at M+12 or M+44.
-
Diagnosis:
-
Action: Degas your buffers. Ensure your mobile phase is acidic (pH < 3).[1]
Q3: Can I use Acetone to clean my glassware before preparing this compound?
-
Verdict: ABSOLUTELY NOT.
-
Reason: Primary amines react rapidly with acetone to form an imine (Schiff base).[1] Even trace residues of acetone on glassware can convert a significant portion of your sample into this adduct (M+40 mass shift).[1]
Module 4: Storage & Handling Specifications
To maximize shelf-life, adhere to the "3-Point Defense" strategy:
-
Temperature: Store solid at -20°C. Store DMSO stocks at -80°C. Avoid -20°C for DMSO stocks as the phase transition (freezing/thawing) of DMSO (MP ~19°C) can create "hot spots" of concentration and precipitate the compound.
-
Atmosphere: The primary amine is hygroscopic and CO2-philic.[1] Always purge vials with Nitrogen/Argon before closing.[1]
-
Container: Amber glass is mandatory.[1] Benzimidazoles are UV-active.[1]
Summary Table: Stability at a Glance
| Condition | Stability Estimate | Recommendation |
| Solid (-20°C) | > 2 Years | Keep desiccated.[1] |
| DMSO Stock (RT) | < 48 Hours | Use immediately or freeze.[1] |
| DMSO Stock (-80°C) | 6 Months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer (pH 7) | < 24 Hours | Prepare fresh daily.[1] |
References
-
Benzimidazole Chemistry & Stability
-
Primary Amine Oxidation in DMSO
-
Carbamate Formation (CO2 reaction)
-
General Solubility Data (Benzimidazole Derivatives)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch provided by the vendor.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine Derivatives
Welcome to the technical support center for the analysis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of N-heterocycles. The inherent complexity arising from the fusion of a rigid aromatic benzimidazole system with a flexible aliphatic piperidine ring often leads to spectra that are difficult to interpret.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will move beyond basic spectral interpretation to discuss the underlying physical phenomena and provide advanced experimental protocols to resolve ambiguity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that frequently arise during the initial analysis of ¹H and ¹³C NMR spectra for this compound class.
Q1: Why are the piperidine signals in my ¹H NMR spectrum broad and poorly resolved at room temperature?
This is one of the most common observations and is typically due to dynamic conformational exchange . The piperidine ring exists in a rapid equilibrium between two chair conformations.[1][2] At room temperature, the rate of this "ring flip" is often on the same timescale as the NMR experiment, leading to the coalescence or significant broadening of signals for the axial and equatorial protons.[3][4]
-
Quick Troubleshooting: Acquire the spectrum at a lower temperature (e.g., 0 °C or -20 °C). This will slow the rate of exchange, often "freezing out" the individual conformers and resulting in sharper, distinct signals for the axial and equatorial protons. Conversely, increasing the temperature (e.g., 60 °C or 80 °C) can accelerate the exchange, leading to a sharpened, time-averaged signal.
Q2: The N-H proton of the benzimidazole ring is either very broad or completely absent. Where is it?
The benzimidazole N-H proton signal (typically expected >12 ppm in DMSO-d₆) can be challenging to observe for several reasons[5]:
-
Prototropic Tautomerism: The proton can rapidly exchange between the N1 and N3 positions of the benzimidazole ring.[6][7][8] This fast exchange is a form of dynamic process that leads to signal broadening.
-
Intermolecular Exchange: The proton can exchange with residual water in the NMR solvent or with other acidic/basic sites in the molecule. This is particularly prevalent in solvents like CDCl₃ and can be mitigated by using a hydrogen-bond-accepting solvent like DMSO-d₆.
-
Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can induce rapid relaxation and significant broadening of the attached proton's signal.
-
Troubleshooting: Ensure your deuterated solvent is as dry as possible. Running the experiment in DMSO-d₆ often helps to stabilize a single tautomeric form and slow exchange, making the N-H proton more visible.[9] If the signal is still missing, a ¹H-¹⁵N HMBC experiment can definitively confirm its presence and chemical shift.[10]
Q3: I see more (or fewer) signals in the aromatic region of the ¹³C NMR spectrum than expected for the benzimidazole ring. What does this mean?
The number of observed ¹³C signals for the benzimidazole moiety is a direct indicator of the rate of prototropic tautomerism.[6][7]
-
Fewer Signals (4 carbons): If you observe only four signals for the six benzene-ring carbons, it indicates that a fast tautomeric equilibrium is occurring. This makes carbons C4/C7, C5/C6, and C3a/C7a magnetically equivalent on the NMR timescale, resulting in a time-averaged spectrum.[6][7]
-
More Signals (up to 7 carbons): Observing up to seven distinct signals for the benzimidazole carbons means the tautomerism is slow or completely blocked on the NMR timescale.[7][9] This "blocked" tautomerism allows the individual, non-equivalent carbons of a single tautomer to be resolved. This is more common in the solid state or in highly polar solvents that can stabilize one form.[6][7]
Q4: How can I definitively confirm the connection between the C2 of the benzimidazole and the N1' of the piperidine ring?
The most powerful tool for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][11][12]
-
Key Correlation to Look For: You must observe a cross-peak between the protons on the C2' and C6' of the piperidine ring and the C2 carbon of the benzimidazole ring. This ³JCH correlation provides unambiguous evidence of the covalent bond between the two heterocyclic systems.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols for overcoming more complex spectral challenges.
Guide 1: Resolving Severe Signal Overlap in the Aliphatic and Aromatic Regions
Signal crowding is a major issue, especially for derivatives with multiple substituents. A systematic application of 2D NMR experiments is the most effective strategy.[13]
Workflow for Complete Structural Assignment:
Caption: Effect of temperature on NMR signals in dynamic exchange.
Part 3: Reference Data and Key Correlations
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges
The following table provides approximate chemical shift ranges for the core this compound scaffold in DMSO-d₆. Note that these values can shift significantly based on the specific derivatives and substituents. [5][14][15]
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Benzimidazole N1-H | 12.0 - 13.5 (broad s) | - | Often broad or exchanging. [5] |
| Benzimidazole C2 | - | 150 - 160 | Key quaternary carbon for HMBC. |
| Benzimidazole H4/H7 | 7.3 - 7.7 (m) | 110 - 120 | Can be non-equivalent if tautomerism is slow. [6] |
| Benzimidazole H5/H6 | 7.0 - 7.3 (m) | 120 - 125 | Often appear as a complex multiplet. |
| Benzimidazole C3a/C7a | - | 135 - 145 | Bridgehead carbons. |
| Piperidine H2'/H6' | 2.5 - 4.5 (m) | 45 - 55 | Highly sensitive to exchange and substituents. |
| Piperidine H3'/H5' | 1.5 - 2.5 (m) | 25 - 35 | Often overlaps with other aliphatic signals. |
| Piperidine H4' | 2.5 - 3.5 (m) | 45 - 55 | Position of the amine group. |
| Piperidine-NH₂ | 1.0 - 3.0 (broad) | - | Position and intensity are highly variable. |
Diagram: Key HMBC Correlations for Structural Confirmation
The following diagram illustrates the most critical long-range correlations needed to confirm the core structure. Observing these cross-peaks in an HMBC spectrum is essential for unambiguous assignment.
Caption: Key 2- and 3-bond HMBC correlations.
Note: The DOT script above is a conceptual representation. A chemical drawing would be overlaid to show the arrows indicating correlations from the piperidine H2'/H6' protons to the benzimidazole C2 carbon, and from the benzimidazole aromatic protons to the bridgehead carbons.
References
-
Pinto, D. C. G. A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Araya-Maturana, R., et al. (2008). Use of Long-Range C-H (nJ n>3) Heteronuclear Multiple Bond Connectivity in the Assignment of the 13C NMR Spectra of Complex O. Natural Product Communications. Available at: [Link]
-
Dincer, S. (2011). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Bulgarian Chemical Communications. Available at: [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Available at: [Link]
-
IMSERC. Long-range proton-carbon coupling constants. Northwestern University. Available at: [Link]
-
Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Available at: [Link]
-
University of Guelph. NMR Links and Resources. Advanced Analysis Centre. Available at: [Link]
-
Araya-Maturana, R., et al. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. Available at: [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC. CF NMR. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Araya-Maturana, R., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules. Available at: [Link]
-
Kajtár, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook - Interpretation of NMR Spectra. IChO PAN. Available at: [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Available at: [Link]
-
Anderson, J. E., et al. (1993). Conformational interconversions in N-substituted 2,2,6,6-tetramethylpiperidines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
ResearchGate. (n.d.). Variable temperature 13 C NMR of 2n in pyridine-d5 showing the resonances of the sp 3 carbons. Available at: [Link]
-
Wang, Y., et al. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Richardson, P. L., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
Wessig, P., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
-
O'Dell, L. A., et al. (2007). A Solid-State NMR Study of Hydrogen-Bonding Networks and Ion Dynamics in Benzimidazole Salts. The Journal of Physical Chemistry B. Available at: [Link]
-
Reich, H. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Available at: [Link]
-
Smith, C. A., et al. (2015). Relaxation dispersion NMR spectroscopy for the study of protein allostery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
ResearchGate. (n.d.). 2D NMR spectra of 5d. Available at: [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]
-
National Institutes of Health. (n.d.). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Available at: [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]
Sources
- 1. The measurement of the one-fold rotational barrier of eclipsed bonds. A dynamic NMR determination of N–O or N–CH2 bond rotation in N-alkoxy- or N-alkyl-2,2,6,6-tetramethylpiperidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Researcher's Guide to Correlating In Vitro Potency and In Vivo Efficacy: A Case Study of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
Introduction: The Bench-to-Bedside Challenge
In modern drug discovery, the journey of a candidate compound from a laboratory finding to a clinical reality is fraught with challenges. A critical hurdle is understanding how activity observed in a controlled, artificial environment (in vitro) translates to a complex, living system (in vivo). This relationship, or lack thereof, often determines the success or failure of a promising therapeutic agent. The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes this relationship, often between in vitro drug release/dissolution and the in vivo plasma concentration.[1] Establishing a robust IVIVC is paramount; it can streamline development, reduce the need for extensive clinical bioequivalence studies, and provide a deeper understanding of a drug's behavior.[2][3][4]
This guide provides an in-depth comparison of the in vitro and in vivo activity of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine , a novel small molecule featuring a benzimidazole core linked to a piperidine moiety. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer effects.[5][6] Similarly, the piperidine ring is a common scaffold in many centrally active and systemically available drugs.[7][8]
Here, we present a hypothetical, yet plausible, case study postulating this compound as a targeted inhibitor of Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver. We will walk through the experimental framework required to first characterize its activity in isolated biochemical and cellular systems, then assess its performance in a preclinical animal model, and finally, bridge these two datasets to establish a meaningful correlation.
Part 1: In Vitro Characterization – Defining Potency and Cellular Effect
The initial step is to quantify the compound's direct interaction with its putative target and its subsequent effect on cancer cells in a controlled environment. This phase is crucial for establishing baseline potency and mechanism of action.
Experimental Workflow: From Target to Cell
The in vitro evaluation follows a logical progression from the molecular target to the cellular response. This ensures that the observed cellular effects are directly attributable to the compound's interaction with the intended target.
Caption: Workflow for in vitro characterization.
A. Biochemical Assay: Direct Target Inhibition (EGFR Kinase Assay)
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified EGFR by 50% (IC50).
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A TR-FRET assay, such as LanthaScreen™, is a robust method for measuring kinase activity. It relies on the transfer of energy from a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate to a fluorescein-labeled tracer (acceptor) that binds to the kinase's ATP pocket.
Protocol: EGFR Kinase TR-FRET Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO, starting from 10 mM. Then, create intermediate dilutions in kinase buffer.
-
Prepare a solution containing purified, active recombinant human EGFR enzyme and a fluorescein-labeled poly(GT)-biotin substrate in kinase buffer.
-
Prepare an ATP solution at 2X the final desired concentration (e.g., 20 µM, corresponding to the Km for EGFR).
-
Prepare a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction) and a terbium-labeled anti-phosphotyrosine antibody.
-
-
Assay Execution (384-well plate):
-
Add 2.5 µL of the compound serial dilution to the appropriate wells. Include "no compound" (vehicle control) and "no enzyme" (negative control) wells.
-
Add 2.5 µL of the EGFR/substrate mix to all wells except the negative controls.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 10 µL of the stop/detection solution.
-
Incubate for an additional 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the emission ratio (520/495). Convert this ratio to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Senior Application Scientist's Note: The choice of ATP concentration at its Michaelis-Menten constant (Km) is critical. This ensures the assay is sensitive to competitive inhibitors that target the ATP-binding site, providing a standardized measure of potency. Using a well-characterized reference inhibitor, such as Gefitinib, as a positive control is essential for validating assay performance.
B. Cell-Based Assay: Cellular Proliferation
Objective: To measure the compound's ability to inhibit the growth of a cancer cell line that is dependent on EGFR signaling (e.g., A549 non-small cell lung cancer) and determine its half-maximal effective concentration (EC50).
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Protocol: A549 Cell Proliferation Assay
-
Cell Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot percent viability against the logarithm of compound concentration and fit the data to determine the EC50 value.
-
Hypothetical In Vitro Results
| Assay Type | Target/Cell Line | Endpoint | This compound | Gefitinib (Control) |
| Biochemical | Recombinant EGFR | IC50 | 85 nM | 25 nM |
| Cell-Based | A549 Cells | EC50 | 450 nM | 150 nM |
Part 2: In Vivo Evaluation – Assessing Efficacy in a Living System
After establishing in vitro potency, the next critical phase is to evaluate the compound's performance in a living organism. This step assesses not only efficacy but also the compound's pharmacokinetic (PK) and safety profile.
A. Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after administration. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).
Methodology: Female BALB/c nude mice are administered a single dose of the compound (e.g., 20 mg/kg) via oral gavage (PO) and intravenous (IV) injection. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) and plasma concentrations are quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
B. Efficacy Study: Xenograft Tumor Model
Objective: To determine if the compound can inhibit tumor growth in a preclinical cancer model.
Methodology: The A549 cell line, used in the in vitro proliferation assay, is implanted subcutaneously into the flank of immunodeficient mice (e.g., NU/J mice). Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups.
Protocol: A549 Xenograft Efficacy Study
-
Tumor Implantation and Growth:
-
Inject 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel subcutaneously into the right flank of each mouse.
-
Monitor tumor growth twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Group Randomization and Dosing:
-
When tumors average 100-150 mm³, randomize mice into groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water), administered orally once daily (QD).
-
Group 2: Compound, Low Dose (e.g., 10 mg/kg), QD, PO.
-
Group 3: Compound, High Dose (e.g., 40 mg/kg), QD, PO.
-
Group 4: Positive Control (e.g., Gefitinib, 50 mg/kg), QD, PO.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights twice weekly for 21-28 days.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Hypothetical In Vivo Results
Table 1: Pharmacokinetic Parameters (20 mg/kg, Oral Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 1.8 | µM |
| Tmax | 2.0 | hours |
| AUC (0-24h) | 12.5 | µM*h |
| Bioavailability | 35 | % |
Table 2: Efficacy in A549 Xenograft Model (Day 21)
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | % TGI |
|---|---|---|---|
| Vehicle Control | - | 1250 | - |
| Compound | 10 | 875 | 30% |
| Compound | 40 | 500 | 60% |
| Gefitinib | 50 | 450 | 64% |
Part 3: The Correlation – Connecting In Vitro Potency to In Vivo Response
The ultimate goal is to build a model that uses in vitro data to predict in vivo outcomes.[9] This requires integrating pharmacokinetic and pharmacodynamic (PD) data.
The IVIVC Framework
A strong correlation allows researchers to predict how changes in a formulation or dose might affect the in vivo outcome without repeating costly and time-consuming animal studies.[4]
Caption: Conceptual framework for establishing an IVIVC.
Analysis and Interpretation
-
Exposure-Response Relationship: The first step is to link drug exposure (from PK data) to the biological effect (efficacy). In our example, we can analyze whether the plasma concentrations achieved in the animal study exceeded the in vitro EC50 for a sustained period.
-
The Cmax of 1.8 µM (1800 nM) at a 20 mg/kg dose is well above the EC50 of 450 nM.
-
This suggests that the compound reaches concentrations sufficient to inhibit cell proliferation, which aligns with the observed 60% TGI at the 40 mg/kg dose.
-
-
Establishing a Level A Correlation: A Level A correlation is the most rigorous type, representing a point-to-point relationship between in vitro and in vivo profiles.[9] For a targeted anticancer agent, this can be conceptualized by correlating the in vitro target inhibition profile with the in vivo tumor response.
-
Hypothetical Correlation: We could plot the average plasma concentration over the dosing interval against the observed %TGI. A strong correlation would show that as plasma exposure increases, so does the efficacy, in a predictable manner that relates back to the original in vitro potency values.
-
-
Discrepancies and Causality:
-
IC50 vs. EC50: The 5.3-fold shift from the biochemical IC50 (85 nM) to the cellular EC50 (450 nM) is common. This "shift" can be attributed to factors like cell membrane permeability, protein binding in the cell culture medium, and the presence of cellular efflux pumps.
-
In Vitro vs. In Vivo: The translation from EC50 to the effective in vivo dose depends heavily on the compound's ADME properties. Our hypothetical compound's oral bioavailability of 35% means a significant portion of the administered dose does not reach systemic circulation, necessitating a higher dose to achieve the target plasma concentration.
-
Conclusion
This guide outlines a systematic, albeit hypothetical, approach to evaluating this compound and establishing a correlation between its in vitro and in vivo activities. The progression from biochemical target engagement (IC50) to cellular efficacy (EC50) and finally to in vivo tumor growth inhibition (%TGI) provides a comprehensive picture of the compound's therapeutic potential.
The strength of the in vitro-in vivo correlation is the cornerstone of a successful drug development program. It validates the primary screening assays, provides confidence in the mechanism of action, and builds a predictive framework that can guide formulation optimization, dose selection for further studies, and ultimately, de-risk the path to clinical trials.
References
-
Davit, B. M., et al. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available at: [Link]
-
Catalent. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
-
Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse. Available at: [Link]
-
Suárez-Sharp, S., et al. (2015). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Expert Opinion on Drug Delivery. Available at: [Link]
-
Premier Consulting. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Georgieva, M., et al. (2025). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Available at: [Link]
-
Akhtar, M. J., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Bouchekioua, S., et al. (2024). In Vitro and In Silico Studies on Benzimidazole-Based Compounds. ChemistrySelect. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Noreen, M., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Anti-inflammatory activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives compared to ibuprofen
This guide provides an in-depth technical comparison between 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives (specifically the lead candidate Compound 6e ) and the standard NSAID Ibuprofen .
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Pharmacophore Shift
While Ibuprofen remains a gold standard for non-selective COX inhibition, its utility is limited by a "ceiling effect" in potency and significant gastrointestinal (GI) toxicity. Recent medicinal chemistry efforts have validated the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold as a superior alternative.
The lead derivative, 1-benzyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Compound 6e) , demonstrates a dual advantage:
-
Superior Potency: It is approximately 27-fold more potent than Ibuprofen in inhibiting TNF-α production (
1.87 µM vs. 50.47 µM). -
Distinct Mechanism: Unlike Ibuprofen’s downstream COX blockade, Compound 6e acts upstream on the NF-κB signaling pathway , suppressing multiple pro-inflammatory mediators (NO, TNF-α, IL-6) simultaneously.
Chemical Rationale & Structure-Activity Relationship (SAR)
The core scaffold fuses a benzimidazole ring (bioisostere of purine/indole) with a piperidine moiety. This combination allows for diverse interactions with the ATP-binding pockets of kinases or the hydrophobic channels of inflammatory enzymes.
SAR Analysis of the Lead Series
Optimization of the hit compound (Compound 5) led to the discovery of Compound 6e. The critical structural modifications occurred at the
| Compound | Relative Potency | |||
| Ibuprofen | N/A (Reference) | N/A | 50.47 µM | 1.0x |
| Compound 5 | Ethyl (Short chain) | >10 µM | 7.70 µM | 6.5x |
| Compound 6e | Benzyl (Aromatic) | 0.86 µM | 1.87 µM | 27.0x |
Key Insight: The introduction of a bulky, lipophilic benzyl group at the
Comparative Performance Data
In Vitro Potency: Cytokine Suppression
Assay: LPS-stimulated RAW 264.7 macrophage model.[1][2][3]
| Metric | Ibuprofen | Compound 6e | Biological Implication |
| NO Inhibition ( | Weak / Inactive* | 0.86 µM | 6e effectively halts oxidative stress damage. |
| TNF-α Inhibition ( | 50.47 µM | 1.87 µM | 6e is a potent cytokine suppressor; Ibuprofen is weak. |
| Mechanism | COX-1/2 Inhibition | NF-κB Modulation | 6e targets the inflammation "master switch." |
*Ibuprofen primarily inhibits prostaglandin synthesis (COX), not directly NO or TNF-α production mechanisms in this assay context.
In Vivo Efficacy: Xylene-Induced Ear Edema
In the murine ear edema model (acute inflammation), Compound 6e demonstrated superior efficacy at equimolar doses.[2]
-
Ibuprofen (Positive Control): Moderate reduction in ear swelling (~30-40% inhibition).
-
Compound 6e: Significant reduction in ear swelling (>50% inhibition ), surpassing Ibuprofen.
-
Onset: Compound 6e showed a rapid onset of action, comparable to Dexamethasone (steroidal control) but without the steroidal side effects.
Mechanism of Action (MOA) Visualization
Ibuprofen acts downstream, blocking the conversion of Arachidonic Acid to Prostaglandins. Compound 6e acts upstream, preventing the nuclear translocation of NF-κB, thereby silencing the transcription of COX-2, iNOS, and TNF-α genes.
Caption: Compound 6e inhibits the NF-κB pathway upstream (restoring IκBα), whereas Ibuprofen only inhibits the downstream COX enzyme activity.
Safety Profile: Gastric Ulceration
A major limitation of Ibuprofen is gastric ulceration due to the inhibition of COX-1, which protects the stomach lining.
-
Ibuprofen: High Ulcerogenic Index (UI). Chronic use leads to mucosal damage due to acidic nature (carboxylic acid) and COX-1 inhibition.
-
Benzimidazole Derivatives (6e):
-
Physicochemical: Lacks the acidic carboxyl group responsible for direct local irritation.
-
Selectivity: The upstream NF-κB mechanism avoids direct, constitutive COX-1 blockade in the gastric mucosa.
-
Data: Related benzimidazole derivatives consistently show a Ulcerogenic Index < 0.8 (mild/none), compared to Ibuprofen's UI > 1.8 (severe) in rat models.
-
Experimental Protocols
A. Synthesis of Compound 6e
Rationale: This protocol ensures the correct regioselective alkylation at the benzimidazole
-
Condensation: React o-phenylenediamine with piperidine-4-carboxylic acid in 4N HCl under reflux for 12 hours (Phillips condensation).
-
Yield: ~85% of 2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate A).
-
-
Protection: Protect the piperidine nitrogen using
in dioxane/water to prevent side reactions. -
Alkylation (Critical Step):
-
Dissolve Boc-protected Intermediate A in DMF.
-
Add
(base) and Benzyl bromide (1.1 eq). -
Stir at 80°C for 4-6 hours.
-
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
-
Purification: Recrystallize from ethanol to obtain pure Compound 6e .
B. In Vitro NF-κB Translocation Assay (Western Blot)
Rationale: To validate the upstream mechanism of action.
-
Cell Culture: Seed RAW 264.7 macrophages (
cells/well). -
Treatment: Pre-treat cells with Compound 6e (1, 5, 10 µM) or Ibuprofen (50 µM) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 30 minutes.
-
Lysis: Extract Cytosolic and Nuclear fractions separately.
-
Blotting:
-
Cytosolic Fraction: Probe for IκBα (degradation indicates activation).
-
Nuclear Fraction: Probe for p65 (presence indicates activation).
-
-
Expected Result: Compound 6e prevents IκBα degradation and p65 nuclear accumulation; Ibuprofen shows minimal effect on this pathway.
References
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Source: Chemical Biology & Drug Design (2015)[1][3]
- Note: This is the primary source for Compound 6e, the xylene ear edema d
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives. Source: Acta Poloniae Pharmaceutica (2013)
- Note: Supports the general gastric safety profile of the benzimidazole scaffold.
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega (2020)
- Note: Provides context on the limitations of traditional NSAIDs like Ibuprofen.
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
[1]
Executive Safety Summary
Stop and Read: 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine is a pharmacologically active heterocyclic amine. It poses risks of acute toxicity (oral) and severe irritation to mucous membranes.[1][2]
-
Immediate Prohibition: Do NOT dispose of this compound down the drain (sanitary sewer). It is toxic to aquatic life and may disrupt municipal water treatment microorganisms.
-
Disposal Stream: Classify as Non-Halogenated Organic Base .
-
Destruction Method: High-temperature incineration (Waste-to-Energy).
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. This compound combines a benzimidazole core (often bioactive) with a piperidine ring (a secondary/primary amine).
| Property | Data | Operational Implication |
| Chemical Structure | Benzimidazole linked to Piperidine-amine | Acts as a base; incompatible with strong acids and oxidizers. |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | Low in water (Free Base); Soluble in DMSO, MeOH | Use organic solvents (Ethanol/Methanol) for decontamination, not just water. |
| GHS Hazards | H302: Harmful if swallowedH315/H319: Skin/Eye IrritantH335: Respiratory Irritant | Full PPE (Nitrile gloves, safety goggles, N95/P100 mask) required. |
Expert Insight: Because this molecule contains a primary amine and a benzimidazole nitrogen, it can form salts with acids. If you are disposing of the hydrochloride salt version, it will be water-soluble, but the disposal route (Incineration) remains the same to prevent environmental release.
Waste Stream Classification (The "Why")
Proper classification ensures regulatory compliance (EPA/RCRA in the US, REACH in EU).
-
RCRA Status (USA): Not explicitly P-listed or U-listed. However, it must be characterized as a Characteristic Waste if it exhibits toxicity, or more commonly, managed as Non-Regulated Chemical Waste that requires incineration due to bioactivity.
-
Segregation Logic:
-
Nitrogen Content: The compound is nitrogen-rich. Incineration is preferred over landfilling to prevent leaching of nitrogenous heterocycles.
-
Basicity: As an amine, it should be segregated from strong acid wastes to prevent exothermic neutralization reactions in the waste drum.
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stocks, weighing boat residues, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Transfer:
-
Perform inside a chemical fume hood.[3]
-
Dampen the solid slightly with methanol if it is fluffy/dusty to prevent aerosolization during transfer.
-
-
Sealing: Cap tightly. Wipe the exterior with an ethanol-dampened wipe to remove dust.
Protocol B: Liquid Waste (HPLC Effluent/Mother Liquor)
Use this for reaction mixtures or dissolved samples.
-
Segregation: Pour into the "Organic Solvents - Non-Halogenated" or "Organic Bases" carboy.
-
Note: If dissolved in a halogenated solvent (DCM, Chloroform), it must go into the "Halogenated Waste" stream.
-
-
Concentration (Optional but Recommended): If you have large volumes of dilute solution, rotary evaporate the solvent to reduce waste volume. Dispose of the resulting sludge as Solid Waste (Protocol A).
-
Rinsing: Triple-rinse the original glassware with Methanol. Add the rinsate to the liquid waste container.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring segregation from incompatible streams.
Figure 1: Decision logic for segregating benzimidazole-amine waste streams based on physical state and solvent carrier.
Spill Response & Decontamination
Scenario: You have spilled 500mg of powder on the benchtop.
-
Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, lab coat, and safety goggles.
-
Containment: Do not dry sweep (creates dust).[4] Cover the spill with a paper towel dampened with Ethanol or Methanol .
-
Why Alcohol? The free base is likely hydrophobic. Water will bead up and spread the powder; alcohol will solvate it for easier pickup.
-
-
Cleanup:
-
Wipe up the material using the damp towels.
-
Place used towels into a sealable plastic bag.
-
Repeat with a fresh alcohol wipe, then a final water wipe.
-
-
Disposal: Place the sealed bag into the Solid Hazardous Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.
-
PubChem. (2023). Compound Summary: Benzimidazole Derivatives Safety Data. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
